Ethylenediaminetetraacetic acid tetrapotassium salt
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Overview
Description
Ethylenediaminetetraacetic acid tetrapotassium salt is a chelating agent widely used in various scientific and industrial applications. It is a derivative of ethylenediaminetetraacetic acid, where the hydrogen atoms are replaced by potassium ions. This compound is known for its ability to bind to metal ions, making it useful in a range of fields from biochemistry to environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid tetrapotassium salt is typically synthesized by neutralizing ethylenediaminetetraacetic acid with potassium hydroxide. The reaction involves dissolving ethylenediaminetetraacetic acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the tetrapotassium salt in solid form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is often purified through crystallization or other separation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid tetrapotassium salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The compound is commonly used in aqueous solutions, where it reacts with metal ions such as calcium, magnesium, iron, and lead. The reaction conditions usually involve neutral to slightly alkaline pH levels, which facilitate the formation of metal-ethylenediaminetetraacetic acid complexes .
Major Products
The major products of these reactions are the metal-ethylenediaminetetraacetic acid complexes, which are highly stable and soluble in water. These complexes are often used in various applications, including water treatment and analytical chemistry .
Scientific Research Applications
Ethylenediaminetetraacetic acid tetrapotassium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethylenediaminetetraacetic acid tetrapotassium salt involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing them from participating in other chemical reactions. This chelation process is crucial in applications where the presence of free metal ions can interfere with desired outcomes .
Comparison with Similar Compounds
Similar Compounds
- Ethylenediaminetetraacetic acid disodium salt
- Ethylenediaminetetraacetic acid dipotassium salt
- Ethylenediaminetetraacetic acid tetrasodium salt
Uniqueness
Ethylenediaminetetraacetic acid tetrapotassium salt is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. Compared to its sodium counterparts, the potassium salt is often preferred in applications where potassium ions are more compatible with the system being studied or treated.
Properties
CAS No. |
5964-35-2 |
---|---|
Molecular Formula |
C10H16KN2O8 |
Molecular Weight |
331.34 g/mol |
IUPAC Name |
tetrapotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |
InChI Key |
XASWYPVFCVEQSU-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K] |
7379-27-3 5964-35-2 |
|
physical_description |
Liquid |
Pictograms |
Irritant |
Related CAS |
7379-27-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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